molecular formula C8H9BrClN B8415990 3-(Bromomethyl)-4-chloro-2-ethylpyridine

3-(Bromomethyl)-4-chloro-2-ethylpyridine

Cat. No.: B8415990
M. Wt: 234.52 g/mol
InChI Key: AZSLVGGPTUXRQR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloro-2-ethylpyridine is a halogenated pyridine derivative with the molecular formula C₈H₉BrClN (molecular weight: 234.52 g/mol). Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 3, a chlorine atom at position 4, and an ethyl (-CH₂CH₃) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents enable nucleophilic substitution reactions for further functionalization .

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

3-(bromomethyl)-4-chloro-2-ethylpyridine

InChI

InChI=1S/C8H9BrClN/c1-2-8-6(5-9)7(10)3-4-11-8/h3-4H,2,5H2,1H3

InChI Key

AZSLVGGPTUXRQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Bromomethyl)-4-chloro-2-ethylpyridine with analogous pyridine and pyrimidine derivatives, emphasizing structural features, physicochemical properties, and applications.

2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine

  • Molecular Formula : C₇H₄BrClF₃N
  • Substituents : Bromomethyl (-CH₂Br) at position 2, chlorine at position 6, trifluoromethyl (-CF₃) at position 3.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing the reactivity of the bromomethyl group compared to the ethyl substituent in the target compound .
    • Applications: Used in agrochemical synthesis due to its stability under harsh reaction conditions.
  • Spectroscopic Data : ¹H NMR signals at δ 4.60 (s, 2H, -CH₂Br) and 7.85 (s, 1H, pyridine-H) .

4-(Bromomethyl)-2-chloro-3-fluoropyridine

  • Molecular Formula : C₆H₄BrClFN
  • Substituents : Bromomethyl at position 4, chlorine at position 2, fluorine at position 3.
  • Key Differences :
    • Fluorine’s small size and high electronegativity reduce steric hindrance, increasing reactivity in cross-coupling reactions compared to the bulkier ethyl group .
    • Applications: Intermediate in material science for fluorinated polymer synthesis.
  • Spectroscopic Data : ¹H NMR δ 4.55 (s, 2H, -CH₂Br) and 8.25 (d, 1H, pyridine-H) .

5-Bromo-2-chloropyrimidin-4-amine

  • Molecular Formula : C₄H₃BrClN₃
  • Substituents : Bromine at position 5, chlorine at position 2, amine (-NH₂) at position 4.
  • Key Differences :
    • Pyrimidine ring (vs. pyridine) increases electron deficiency, altering reactivity in nucleophilic aromatic substitution .
    • Applications: Precursor for antimetabolite drugs due to its resemblance to nucleic acid bases.
  • Crystal Data : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds enhancing crystallinity .

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula : C₁₇H₁₄ClN₅O₈
  • Substituents : Chloroethyl (-CH₂CH₂Cl) side chain, methyl (-CH₃) at position 2.
  • Key Differences: Fused pyrido-pyrimidinone ring system increases rigidity and influences bioavailability in antipsychotic drugs . Applications: Intermediate in the synthesis of risperidone, a schizophrenia medication.

Comparative Data Table

Compound Molecular Formula Substituents Molecular Weight Key Spectral Data (¹H NMR) Applications
This compound C₈H₉BrClN 3-BrCH₂, 4-Cl, 2-CH₂CH₃ 234.52 δ 1.35 (t, 3H), 2.85 (q, 2H), 4.45 (s, 2H) Pharmaceutical intermediates
2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine C₇H₄BrClF₃N 2-BrCH₂, 6-Cl, 4-CF₃ 274.47 δ 4.60 (s, 2H), 7.85 (s, 1H) Agrochemical synthesis
4-(Bromomethyl)-2-chloro-3-fluoropyridine C₆H₄BrClFN 4-BrCH₂, 2-Cl, 3-F 224.46 δ 4.55 (s, 2H), 8.25 (d, 1H) Fluorinated polymers
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 5-Br, 2-Cl, 4-NH₂ 205.44 δ 6.50 (s, 1H, pyrimidine-H) Antimetabolite drug precursors

Research Findings and Implications

  • Reactivity Trends : Bromomethyl groups in pyridine derivatives exhibit higher reactivity in nucleophilic substitutions compared to chlorinated or fluorinated analogs due to the weaker C–Br bond .
  • Steric and Electronic Effects : Ethyl groups provide moderate steric bulk, balancing reactivity and stability, whereas trifluoromethyl or fluorine substituents prioritize electronic effects over steric hindrance .
  • Pharmacological Relevance : Pyridine derivatives with halogen substituents are critical in drug design, particularly for central nervous system (CNS) targets, due to their ability to cross the blood-brain barrier .

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